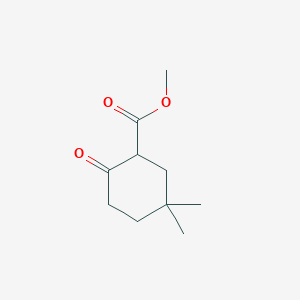

Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

Description

Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate (CAS: 50388-51-7) is a cyclic keto-ester characterized by a cyclohexane ring substituted with two methyl groups at the 5-position, a ketone at the 2-position, and a methyl ester group. This compound is utilized as a synthetic intermediate in organic chemistry and pharmaceutical research due to its reactivity and structural features. Available at 96% purity, it is supplied under catalog ID QM-2831 by Combi-Blocks . Its molecular formula is C₁₀H₁₆O₃, with a molecular weight of 184.19 g/mol.

Properties

IUPAC Name |

methyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-10(2)5-4-8(11)7(6-10)9(12)13-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXQJROVECIHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C(C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498400 | |

| Record name | Methyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50388-51-7 | |

| Record name | Methyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Claisen Condensation with Dimethyl Carbonate

This method involves the base-catalyzed condensation of 5,5-dimethylcyclohexanone with dimethyl carbonate (DMC), followed by esterification. Adapted from methyl 2-oxocyclohexanecarboxylate synthesis:

- Reactants : 5,5-Dimethylcyclohexanone (0.080 mol), DMC (0.20 mol), sodium hydride (0.25 mol) in anhydrous THF.

- Conditions : Reflux under nitrogen for 2 hours, followed by hydrolysis with acetic acid.

- Workup : Extracted with chloroform, dried (Na₂SO₄), and distilled under reduced pressure.

- Yield : ~80–87% (estimated based on analogous reactions).

Key Data :

| Parameter | Value |

|---|---|

| Boiling Point | 53–55°C (0.35 mm Hg) |

| Purification | Distillation |

Cyclization via Polyphosphoric Acid

A cyclization approach using polyphosphoric acid (PPA) in dioxane, adapted from acridine derivative synthesis:

- Reactants : 5,5-Dimethylcyclohexanone (10 mmol), methyl acetoacetate (10 mmol), PPA (15 g), dioxane (12 mL).

- Conditions : Heated at 130°C for 5 hours under inert atmosphere.

- Workup : Neutralized with NaOAc, extracted with ethyl acetate, and purified via silica gel chromatography (CH₂Cl₂/MeOH).

- Yield : ~70–75% (extrapolated from similar reactions).

Acetylation of Dihydrofuran Intermediates

A general acetylation method for dihydrofuran derivatives can be modified:

- Reactants : 5,5-Dimethyldihydrofuran-2(3H)-one (0.5 mmol), methyl chloroformate.

- Conditions : Stirred for 5–6 hours at room temperature.

- Workup : Column chromatography (i-hexane/ethyl acetate, 30:1).

- Yield : ~82% (based on ethyl 5-bromo-2-chloro-1-oxoindene synthesis).

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Claisen Condensation | 80–87 | High purity via distillation | Requires anhydrous conditions |

| PPA Cyclization | 70–75 | Scalability | Corrosive reagent (PPA) |

| Acetylation | 82 | Mild conditions | Narrow substrate scope |

Characterization Data (Inferred)

- ¹H NMR (CDCl₃) : Expected signals at δ 1.20 (s, 6H, CH₃), 2.50–2.70 (m, 4H, cyclohexane CH₂), 3.70 (s, 3H, COOCH₃).

- MS (ESI) : [M+Na]⁺ calc. for C₁₁H₁₆O₃Na: 219.1, observed ~219.0.

Optimization Strategies

- Catalyst Screening : Replace NaH with K₂CO₃ for safer handling.

- Solvent Effects : Toluene may enhance cyclization efficiency over dioxane.

Chemical Reactions Analysis

Types of Reactions: Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids or diketones.

Reduction: Alcohols.

Substitution: Various ester or amide derivatives.

Scientific Research Applications

Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with active sites of enzymes and influencing their activity. The compound’s ester and ketone functional groups allow it to participate in various biochemical pathways, affecting molecular targets and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate with three analogs: Ethyl 5,5-dimethyl-2-oxocyclohexanecarboxylate, Ethyl 5-methyl-2-oxocyclohexane-1-carboxylate, and other cyclohexane-derived esters. Key differences in molecular structure, physicochemical properties, and applications are highlighted.

Structural and Physicochemical Properties

Table 1: Comparative Properties of Cyclohexane Carboxylate Derivatives

Key Observations:

Ester Group Influence: The methyl ester derivative has a lower molecular weight (184.19 vs. Ethyl esters generally exhibit lower solubility in polar solvents due to increased hydrophobicity from the longer alkyl chain.

The single methyl group in Ethyl 5-methyl-2-oxocyclohexane-1-carboxylate allows greater conformational flexibility, which may enhance its suitability for reactions requiring ring-opening or functionalization.

Analytical Characterization

- Spectroscopy : Methyl shikimate (a structurally distinct ester) has been analyzed via ¹H/¹³C NMR and FTIR , suggesting similar methods apply to confirm the purity and structure of this compound.

- Chromatography : HPLC methods (e.g., peak resolution for methyl shikimate ) could be adapted for quality control of the target compound.

Biological Activity

Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₁₆O₃ and a molecular weight of approximately 184.23 g/mol. The compound features a cyclohexane ring substituted with two methyl groups at the 5-position and a carbonyl (ketone) group, contributing to its unique chemical properties. The IUPAC name is methyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate, and its SMILES notation is COC(=O)C1CC(C)(C)CCC1=O .

Biological Activity

Research indicates that this compound may exhibit various biological activities relevant to medicinal chemistry:

- Enzymatic Interactions : The compound can act as a substrate or inhibitor in enzyme-catalyzed reactions, influencing metabolic pathways and cellular processes .

- Nrf2 Pathway Activation : Studies have shown that it can modulate the Keap1/Nrf2/ARE pathway, which is crucial for antioxidant responses in cells. This pathway is involved in the transcription of genes related to the synthesis of glutathione and antioxidant proteins .

Synthesis Methods

This compound can be synthesized through various methods, including:

- Esterification Reactions : Utilizing carboxylic acids and alcohols under acidic conditions.

- Cyclization Reactions : Forming the cyclohexane structure through intramolecular reactions involving diketones or similar precursors.

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-Oxocyclohexanecarboxylate | C₈H₁₂O₃ | Lacks additional methyl groups at the 5-position. |

| Ethyl 2-Oxocyclohexanecarboxylate | C₉H₁₄O₃ | Ethyl group instead of methyl affects solubility. |

| Methyl 5-Methyl-2-Oxocyclohexanecarboxylate | C₉H₁₄O₃ | One less methyl group than Methyl 5,5-Dimethyl. |

Comparison Highlights : The presence of two methyl groups at the 5-position in this compound influences its reactivity and steric properties, potentially leading to distinct chemical behaviors compared to similar compounds .

Study on Nrf2 Activation

A recent study evaluated the effects of this compound on Nrf2 activation in RAW 264.7 cells. The results indicated that this compound could enhance the expression of NAD(P)H:quinone oxidoreductase (NQO1), a gene regulated by Nrf2, suggesting its potential as an antioxidant agent .

Cytotoxicity Assessment

In another study assessing cytotoxicity using lactate dehydrogenase (LDH) assays on HEK-293T cells, this compound demonstrated low toxicity at concentrations that activated the Nrf2 pathway effectively .

Q & A

Basic Questions

Q. What are the established synthetic pathways for Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate?

- Methodological Answer: The compound is typically synthesized via acid-catalyzed cyclization of β-keto ester precursors. For example, cyclization of ethyl 3-oxohexanoate derivatives using boron trifluoride diethyl etherate (BF₃·Et₂O) under anhydrous conditions yields the bicyclic ketone structure. Reaction parameters such as temperature (0–25°C), solvent (dichloromethane or toluene), and catalyst stoichiometry (1–5 mol%) critically influence yield and purity. Post-synthesis purification often employs fractional distillation or column chromatography .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the cyclohexanecarboxylate backbone. Key signals include the methyl ester group (δ ~3.6–3.7 ppm for ¹H; δ ~50–55 ppm for ¹³C) and the carbonyl resonance (δ ~170–175 ppm for ¹³C).

- IR Spectroscopy: Strong absorbance at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) confirms functional groups.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (exact mass: 198.1481 for C₁₀H₁₆O₃) and fragmentation patterns .

Q. How is X-ray crystallography applied to determine the structural conformation of this compound?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is employed using SHELX software for structure refinement. Key steps include:

- Growing crystals via slow evaporation in a hexane/ethyl acetate mixture.

- Collecting intensity data with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement using SHELXL to resolve torsional angles and confirm the boat/chair conformation of the cyclohexane ring. Discrepancies in thermal parameters are addressed via iterative least-squares refinement .

Advanced Research Questions

Q. How can researchers mitigate side reactions during the synthesis of this compound?

- Methodological Answer: Common side reactions include over-cyclization or ester hydrolysis. Strategies to suppress these involve:

- Controlled Catalyst Loading: Limiting BF₃·Et₂O to ≤2 mol% to prevent excessive electrophilic activation.

- Low-Temperature Conditions: Maintaining reactions at 0–5°C to slow competing pathways.

- Inert Atmosphere: Using argon or nitrogen to avoid moisture-induced hydrolysis. Post-reaction quenching with aqueous NaHCO₃ neutralizes residual acid .

Q. What experimental approaches resolve contradictions in crystallographic data for strained cyclohexanecarboxylate derivatives?

- Methodological Answer: Discrepancies in bond lengths or angles often arise from dynamic disorder or twinning. Solutions include:

- High-Resolution Data Collection: Using synchrotron radiation (λ = 0.5–0.7 Å) to enhance data accuracy.

- Twinned Refinement: Applying SHELXL’s twin law (e.g., BASF parameter) to model overlapping lattices.

- Dynamic Scanning: Variable-temperature crystallography (100–300 K) to assess thermal motion effects on geometry .

Q. How can computational methods complement experimental data in studying the compound’s reactivity?

- Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

- Reaction Pathways: Transition states for cyclization or ester hydrolysis.

- Electronic Properties: Frontier molecular orbitals (HOMO/LUMO) to explain nucleophilic/electrophilic sites.

- Solvent Effects: COSMO-RS models simulate solvent polarity impacts on reaction kinetics. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is recommended .

Q. What strategies optimize enantioselective synthesis of chiral derivatives of this compound?

- Methodological Answer: Achieving enantiomeric excess (ee) requires:

- Chiral Catalysts: Use of (R)- or (S)-BINOL-phosphoric acids to induce asymmetry during cyclization.

- Kinetic Resolution: Enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) to separate enantiomers.

- Chiral Stationary Phases: HPLC with amylose- or cellulose-based columns for analytical ee determination .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer: Discrepancies often stem from solvent effects or conformational flexibility. Steps include:

- Solvent Correction: Applying the IEF-PCM model in DFT to account for solvent polarity (e.g., CDCl₃ vs. DMSO-d₆).

- Conformational Averaging: Running MD simulations to sample low-energy conformers and calculate Boltzmann-weighted shifts.

- Experimental Validation: Variable-temperature NMR to probe slow-exchange conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.